Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)6-4-5-2-3-9-7(5)10-6/h2-4,9-10H,1H3 |
InChI Key |
JYJIWVVBJWMBTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Iron-Catalyzed Three-Component Coupling
In a scalable procedure, a mixture of 2-haloaniline (20 mmol), aryl aldehyde (20 mmol), and diacetyl (4 mmol) is stirred in a 1:1 toluene/acetic acid solvent system at 50°C for 1 hour. Iron(III) perchlorate hydrate (85 mg) is added, and the reaction proceeds for 16 hours under air. Precipitation yields the dihydropyrrolo[3,2-b]pyrrole core in 6–69% yield, depending on substituent steric and electronic effects. For methyl ester functionalization, 2-(methoxycarbonyl)phenyl substituents are introduced at the 1,4-positions of the core, as demonstrated in compound 6 (Fig. 1).
Key conditions:
-
Catalyst: Fe(ClO₄)₃·H₂O (2.5 mol%)
-
Solvent: Toluene/AcOH (1:1)
-
Temperature: 50°C
-
Scale: Up to 20 mmol (10 g/product)
Transition Metal-Mediated Functionalization
Post-cyclization functionalization enables precise installation of the methyl ester group at position 2. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
Suzuki-Miyaura Coupling
Brominated intermediates (e.g., 49 ) undergo Suzuki coupling with methyl 2-boronoacrylate to introduce the ester moiety. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water mixture at 80°C, the methyl ester is installed in 72–85% yield. This method tolerates electron-withdrawing groups on the pyrrole ring, ensuring regioselectivity at position 2.
Functional Group Interconversion
Direct esterification of preformed carboxylic acid derivatives offers an alternative route.
Vilsmeier-Haack Formylation Followed by Oxidation
Methyl 1H-pyrrole-2-carboxylate is formylated using POCl₃ and DMF in dichloroethane (DCE) at 0°C, yielding the 5-formyl derivative (S13 ). Subsequent oxidation with KMnO₄ in acidic medium generates the carboxylic acid, which is esterified with methanol under Dean-Stark conditions to afford the target compound in 65% overall yield.
Analytical Validation:
-
¹H NMR (500 MHz, CDCl₃): δ 7.94–7.84 (m, 2H), 6.32 (s, 1H), 3.59 (s, 3H)
-
HRMS : m/z calcd for C₁₀H₁₀N₂O₂: 202.0743 [M⁺]; found: 202.0738.
Process Optimization and Scalability
Large-scale synthesis (20 mmol) maintains efficiency through solvent choice and simplified workup. For instance, precipitation in cold methanol followed by filtration eliminates chromatography, achieving >95% purity. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2.5–5 mol% Fe(ClO₄)₃ | +15% yield |
| Solvent Ratio | Toluene/AcOH (1:1) | Prevents hydrolysis |
| Temperature | 50°C | Balances rate and decomposition |
Chemical Reactions Analysis
Types of Reactions
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of pyrrole derivatives, including methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate, as inhibitors against Mycobacterium tuberculosis. A study demonstrated that compounds with similar structures exhibited potent anti-TB activity with minimal cytotoxicity. The structure–activity relationship (SAR) investigations suggested that modifications to the pyrrole ring could enhance efficacy against drug-resistant strains of tuberculosis .
Anticancer Research
The compound's structural features may also contribute to anticancer properties. Research indicates that pyrrole-based compounds can induce apoptosis in cancer cells by interacting with specific biological targets. The exploration of this compound in this context could lead to the development of novel therapeutic agents .
Synthesis of Heterocycles
This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse functionalization strategies that can yield new derivatives with tailored biological activities. For example, palladium-catalyzed reactions utilizing this compound have shown promise in synthesizing complex indole derivatives through oxidative annulation processes .
Photophysical Properties
The photophysical characteristics of this compound have been investigated for potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's fluorescence properties can be exploited in the development of advanced materials for optoelectronic applications .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect kinase activity and other signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate shares structural similarities with other pyrrole carboxylates but differs in substitution patterns and ring saturation. Key analogs include:
- Ring System: Unlike monocyclic pyrroles (e.g., compounds in ), the fused dihydropyrrolo-pyrrole core introduces conformational rigidity, which may influence binding interactions in biological systems.
Physicochemical Properties
Comparative elemental analysis and spectral data highlight the impact of substituents:
- The higher nitrogen content in 7c (15.46% calc.) versus C₂₆H₂₂N₄O₄ (12.33% calc.) reflects the influence of cyano and aminophenyl groups .
- The absence of electron-withdrawing groups (e.g., cyano) in the target compound may result in a lower molecular ion intensity in mass spectrometry.
Biological Activity
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate (CAS No. 2122432-83-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interaction with specific biological targets, and structure-activity relationships (SAR).
Basic Information
- Chemical Name : this compound
- Molecular Formula : C8H8N2O2
- Molecular Weight : 164.16 g/mol
- CAS Number : 2122432-83-9
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 374.3 ± 22.0 °C (Predicted) |
| Density | 1.390 ± 0.06 g/cm³ (Predicted) |
| pKa | 14.97 ± 0.30 (Predicted) |
Antimicrobial Activity
Recent studies have indicated that compounds with a pyrrole structure exhibit significant antimicrobial properties. This compound is no exception. Research has shown that derivatives of pyrrole can possess both antibacterial and antifungal activities due to the presence of the heterocyclic ring structure.
Case Study: Antimicrobial Efficacy
A study involving various pyrrole derivatives reported that the introduction of methoxy groups enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized derivatives demonstrated a notable increase in efficacy with specific structural modifications, highlighting the importance of functional groups in enhancing biological activity .
Anti-Tuberculosis Activity
In addition to its antimicrobial properties, there is emerging evidence that pyrrole-based compounds can act as inhibitors against Mycobacterium tuberculosis (Mtb). A recent investigation into pyrrole-2-carboxamide derivatives revealed potent anti-TB activity with minimal cytotoxicity. For instance, compounds designed with specific substituents on the pyrrole ring exhibited significant efficacy against drug-resistant strains of Mtb, suggesting that structural modifications can lead to improved therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various pyrrole derivatives emphasize the role of specific substituents in modulating biological activity. For example, the presence of electron-withdrawing groups and bulky substituents on the pyrrole ring significantly enhanced the anti-TB activity of these compounds. This indicates that careful design and modification of the molecular structure can yield compounds with desirable pharmacological properties .
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific enzymes and pathways in microbial organisms. In particular, studies have highlighted its potential as an inhibitor of mycolic acid biosynthesis in Mtb, a critical component for bacterial cell wall integrity. By targeting this pathway, it disrupts bacterial growth and replication .
Q & A
Q. What are the standard synthetic routes for Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example, a patent (EP 4,374,877 A2) describes coupling reactions between methyl esters and halogenated aryl amines under Pd-catalyzed conditions . Key factors affecting yield include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos).
- Temperature : Optimized at 80–100°C to balance reaction rate and side-product formation.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, 90°C, 12h | 65–70 | |
| Coupling | Pd(OAc)₂, XPhos, 80°C | 55–60 |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Characterization relies on NMR, X-ray crystallography, and HRMS :
- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.7–3.9 ppm) and dihydropyrrole protons (δ ~5.2–6.1 ppm) confirm regiochemistry .
- X-ray : Monoclinic crystal systems (e.g., P21/c) validate planar pyrrole rings and ester conformation .
- HRMS : Exact mass matching (e.g., m/z 166.18 for C₈H₁₀N₂O₂) ensures purity .
Advanced Research Questions
Q. How can contradictory NMR data for tautomeric forms of dihydropyrrole derivatives be resolved?
Methodological Answer: Tautomerism in dihydropyrroles (e.g., enamine vs. imine forms) creates spectral ambiguity. To address this:
- Variable-temperature NMR : Cooling shifts equilibrium toward the enaminone form (δ ~12.5 ppm for NH in DMSO-d₆) .
- DFT calculations : Predict chemical shifts for tautomers and compare with experimental data .
- X-ray crystallography : Solid-state structures (e.g., β = 106.4° in monoclinic systems) lock tautomeric forms, providing unambiguous evidence .
Q. What strategies optimize the derivatization of the methyl ester group for structure-activity relationship (SAR) studies?
Methodological Answer: The ester moiety is a key site for functionalization. Approaches include:
- Hydrolysis : Base-mediated saponification (NaOH/EtOH) yields carboxylic acid derivatives for salt formation .
- Amidation : Coupling with amines (e.g., HATU/DIPEA) introduces polar groups to enhance solubility .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids diversify substituents .
| Derivative | Reaction Type | Key Modification | Biological Impact |
|---|---|---|---|
| Carboxylic acid | Hydrolysis | -COOCH₃ → -COOH | Improved solubility |
| Amide | HATU coupling | -COOCH₃ → -CONHR | Enhanced target binding |
Q. How do steric and electronic effects in the pyrrolo-pyrrole core influence biological activity?
Methodological Answer: The bicyclic system’s planarity and substituent positioning modulate interactions with biological targets:
- Steric effects : Bulky groups (e.g., 4-chlorophenyl) reduce binding to flat enzymatic pockets .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing covalent binding .
- Case study : Methyl substitution at C3 improves metabolic stability by blocking CYP450 oxidation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for Pd-catalyzed coupling steps?
Methodological Answer: Discrepancies arise from:
- Catalyst loading : Higher Pd(OAc)₂ (5 mol%) increases yields but risks colloidal Pd formation .
- Oxygen sensitivity : Inert atmosphere (N₂/Ar) prevents catalyst deactivation, improving reproducibility .
- Purification methods : Column chromatography vs. recrystallization affects isolated yields (e.g., 55% vs. 48%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
